![molecular formula C10H11BrN2O3 B3429393 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid CAS No. 743440-59-7](/img/structure/B3429393.png)
3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid
Übersicht
Beschreibung
3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid, also known as BPPA, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPA is a derivative of the amino acid phenylalanine and has been shown to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid is not fully understood. However, it is believed that 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid exerts its biological activities by inhibiting specific enzymes and pathways involved in disease progression. For example, 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid is its high yield and relatively simple synthesis method, making it suitable for large-scale production. However, 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid has not been extensively tested for its toxicity and potential side effects.
Zukünftige Richtungen
Future research on 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid should focus on further elucidating its mechanism of action and exploring its potential use in treating various diseases. Additionally, more studies are needed to investigate the toxicity and potential side effects of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid. Finally, the development of more efficient and cost-effective synthesis methods for 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid could lead to its wider use in research and potential therapeutic applications.
Conclusion:
In conclusion, 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to exhibit various biological activities. Further research is needed to fully understand its mechanism of action and explore its potential use in treating various diseases.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-3-1-2-6(4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQKGAVTTJXNRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214285 | |
Record name | β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid | |
CAS RN |
743440-59-7 | |
Record name | β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743440-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.